Axitinib N-Glucuronide

CAS No.:

Cat. No.: VC1557832

Molecular Formula: C28H26N4O7S

Molecular Weight: 562.6 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H26N4O7S |

|---|---|

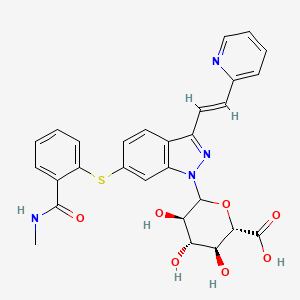

| Molecular Weight | 562.6 g/mol |

| IUPAC Name | (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |

| Standard InChI Key | YYKQABKSJYLETI-MRLOOFNMSA-N |

| Isomeric SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/C5=CC=CC=N5 |

| SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

| Appearance | Solid powder |

Introduction

Chemical Properties and Structure

Axitinib N-glucuronide possesses specific chemical properties that define its behavior in biological systems and laboratory settings . As a glucuronide conjugate, it demonstrates increased water solubility compared to the parent compound, facilitating its excretion through renal pathways . The molecular structure consists of axitinib with a glucuronic acid moiety conjugated to a nitrogen atom .

Table 1: Chemical Properties of Axitinib N-Glucuronide

| Property | Value |

|---|---|

| Chemical Formula | C28H26N4O7S |

| Molecular Weight | 562.6 |

| Canonical SMILES | O=C(NC)C1=C(SC2=CC3=C(C(/C=C/C4=NC=CC=C4)=NN3C5OC@HC@@HC@H[C@H]5O)C=C2)C=CC=C1 |

| Solubility | Soluble in DMSO |

| Recommended Storage | -20°C |

The chemical structure of Axitinib N-glucuronide features the parent axitinib molecule with a glucuronic acid moiety attached via a nitrogen atom, creating a metabolite with distinct physicochemical properties that influence its pharmacokinetic behavior . This glucuronidation significantly increases the hydrophilicity of the compound, which facilitates its elimination through urine and bile . The presence of the glucuronic acid moiety also creates additional hydrogen bonding opportunities, further enhancing water solubility compared to the parent compound .

Metabolism and Formation

The formation of Axitinib N-glucuronide occurs through the process of glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase enzymes . Research has demonstrated that Axitinib N-glucuronidation is primarily catalyzed by UGT1A1, with verification through chemical inhibitors and UGT1A1 null expressers . While UGT1A1 is the predominant enzyme responsible for this transformation, lesser contributions from UGTs 1A3, 1A9, and 1A4 have also been observed in enzyme phenotyping studies .

The kinetic parameters describing the formation of Axitinib N-glucuronide in various enzyme systems provide insight into the efficiency of this metabolic pathway . In human liver microsomes (HLM), the Michaelis-Menten constant (Km) for Axitinib N-glucuronide formation is approximately 2.7 μM, while the maximum reaction velocity (Vmax) is 8.9 pmol·min-1·mg-1 . For recombinant UGT1A1, the Km is lower at 0.75 μM with a comparable Vmax of 8.3 pmol·min-1·mg-1 . These parameters indicate that UGT1A1 has a higher affinity for axitinib compared to the mixed enzyme system present in human liver microsomes, while maintaining a similar maximum reaction rate .

Table 2: Kinetic Parameters for Axitinib N-Glucuronide Formation

| Parameter | Human Liver Microsomes (HLM) | Recombinant UGT1A1 |

|---|---|---|

| Km (μM) | 2.7 | 0.75 |

| Vmax (pmol·min-1·mg-1) | 8.9 | 8.3 |

Pharmacokinetics and Disposition

Analytical Methods and Characterization

The identification and quantification of Axitinib N-glucuronide in biological matrices and research settings require precise analytical methodologies . For research applications, Axitinib N-glucuronide is typically prepared as solutions in appropriate vehicles such as dimethyl sulfoxide (DMSO) . These solutions should be stored according to specific guidelines to maintain compound integrity, with recommended storage at -20°C for short-term use (within 1 month) or -80°C for longer-term storage (up to 6 months) .

Table 3: Stock Solution Preparation of Axitinib N-Glucuronide

| Desired Concentration | Volume (mL) needed for different amounts |

|---|---|

| 1 mg | |

| 1 mM | 1.7775 |

| 5 mM | 0.3555 |

| 10 mM | 0.1777 |

Proper sample handling is critical when working with Axitinib N-glucuronide solutions . It is advisable to select appropriate solvents for stock solution preparation based on the compound's solubility characteristics . To prevent degradation due to repeated freeze-thaw cycles, solutions should be stored in separate aliquots . For enhanced solubility in certain applications, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .

Clinical Significance

The adverse event profile of axitinib includes fatigue, diarrhea, hypertension, nausea, anorexia, arthralgia, and hoarseness, with rates highest during the first year of therapy . Understanding the formation and disposition of metabolites like Axitinib N-glucuronide may provide insights into the drug's safety profile and potential variability in patient responses . Additionally, knowledge of this metabolic pathway could inform strategies for managing patients with hepatic or renal impairment, where metabolite formation and elimination may be altered .

Axitinib N-glucuronide serves as an important research tool for investigating UGT1A1-mediated metabolism and drug disposition processes . As a well-characterized glucuronide metabolite, it can function as a reference standard in analytical methods development, metabolic pathway identification, and enzyme kinetic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume